molecular formula C10H10N2 B056504 8-Methylquinolin-7-amine CAS No. 116632-62-3

8-Methylquinolin-7-amine

Cat. No.: B056504
CAS No.: 116632-62-3
M. Wt: 158.2 g/mol
InChI Key: VPZHWWCRHGQAJC-UHFFFAOYSA-N
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Description

8-Methylquinolin-7-amine is a nitrogen-containing heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amine group at the 7th position and a methyl group at the 8th position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-7-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methylquinoline.

    Nitration: The 8-methylquinoline undergoes nitration to introduce a nitro group at the 7th position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated, alkylated, or acylated quinoline derivatives.

Scientific Research Applications

8-Methylquinolin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 8-Methylquinolin-7-amine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: It may inhibit the activity of specific enzymes or interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and amine groups.

    8-Methylquinoline: Lacks the amine group at the 7th position.

    7-Aminoquinoline: Lacks the methyl group at the 8th position.

Uniqueness: 8-Methylquinolin-7-amine is unique due to the presence of both the methyl group at the 8th position and the amine group at the 7th position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHWWCRHGQAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Amino-8-methylguinoline. To a solution of 1.45 g of 8-methyl-7-nitroquinoline in 20 mL of ethanol are added 1.45 g of ammonium formate and a catalytic amount of 10% palladium-on-carbon. The resulting suspension is stirred at room temperature for 3 hours. The reaction mixture is filtered on Celite, with a methanol wash of the solids, and the filtrate is rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 1.10 g of 7-amino-8-methylquinoline as a pale yellow solid.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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